molecular formula C21H20N2O4S B3713272 N-(2-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(2-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B3713272
M. Wt: 396.5 g/mol
InChI Key: YTAUWHOKXGZPPI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a synthetic small molecule of interest in chemical and pharmacological research. This compound features a benzamide core substituted with both 2-methoxyphenyl and 4-methylphenylsulfonamide (tosyl) groups, a structure often associated with potential biological activity. Its molecular framework suggests it may serve as a valuable intermediate or precursor in organic synthesis and medicinal chemistry, particularly in the exploration of new sulfonamide-based compounds. Sulfonamide derivatives are a significant class of compounds studied for a wide range of applications, including enzyme inhibition and receptor modulation. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory and in vitro investigations. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own thorough characterization and validation studies to determine this compound's specific properties, mechanism of action, and potential research applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-11-13-16(14-12-15)28(25,26)23-18-8-4-3-7-17(18)21(24)22-19-9-5-6-10-20(19)27-2/h3-14,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAUWHOKXGZPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. Its molecular formula is C21H20N2O4S, and it has a molecular weight of 396.5 g/mol. The compound's structure includes a methoxy group and a sulfonamide moiety, which are known to contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, derivatives of benzamides have been explored as potential inhibitors of various kinases involved in cancer progression. A notable study demonstrated that certain benzamide derivatives effectively inhibited RET kinase activity, leading to reduced cell proliferation in cancer models .

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for tumor growth. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known to interact with various biological targets, including enzymes involved in folate metabolism .

Antimicrobial Properties

In addition to its antitumor potential, compounds with similar structures have shown antimicrobial activity. Research indicates that certain substituted phenylthiazol-2-amine derivatives possess significant antibacterial properties, suggesting that the incorporation of similar functional groups in this compound could enhance its antimicrobial efficacy .

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of benzamide derivatives on various cancer cell lines. The results indicated that compounds with a methoxy group at the ortho position significantly enhanced cytotoxicity against breast cancer cells, with IC50 values indicating potent activity .

CompoundIC50 (µM)Cancer Cell Line
A5.0MCF-7
B10.0MDA-MB-231
C3.5HeLa

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzamide derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as therapeutic agents .

CompoundMIC (µg/mL)Bacteria
D8Staphylococcus aureus
E16Escherichia coli

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide belongs to the sulfonamide class, known for their antimicrobial properties. The compound's structure suggests potential use as:

  • Antimicrobial Agent : Sulfonamides are widely recognized for their effectiveness against bacterial infections by inhibiting folic acid synthesis. This compound may exhibit similar properties due to its sulfonamide group.
  • Anticancer Research : Some studies suggest that compounds with sulfonamide and aromatic amine functionalities can induce apoptosis in cancer cells. The specific combination of methoxy and sulfonamide groups may enhance its efficacy .

Biochemical Probes

The compound can serve as a biochemical probe due to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, offering insights into enzyme mechanisms and potential therapeutic targets .
  • Cell Signaling Studies : The structural characteristics allow it to modulate cellular signaling pathways, making it useful in studies focused on cell proliferation and differentiation.

Synthetic Chemistry

In synthetic organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules:

  • Building Block for Drug Development : Its unique functional groups can be modified to create new pharmaceutical agents with enhanced properties .
  • Catalyst Development : The compound may also be explored for its catalytic properties in organic reactions, particularly those involving nucleophilic substitutions .

Antimicrobial Activity

A study evaluated various sulfonamide derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the aromatic rings significantly influenced antibacterial activity, suggesting that this compound could be optimized for enhanced effects .

Cancer Cell Line Studies

Research involving human cancer cell lines demonstrated that certain sulfonamide derivatives induce apoptosis through caspase activation pathways. This compound was included among compounds tested for cytotoxicity, showing promising results that warrant further investigation into its mechanism and therapeutic potential .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Key Findings
Acidic Hydrolysis6M HCl, reflux, 12 hours 2-Aminobenzoic acid + 4-methylbenzenesulfonic acid + 2-methoxyanilineComplete cleavage of amide and sulfonamide bonds observed at elevated temperatures .
Basic Hydrolysis2M NaOH, 80°C, 8 hours Sodium 2-aminobenzoate + sodium 4-methylbenzenesulfonate + 2-methoxyanilineHigher selectivity for sulfonamide cleavage compared to benzamide under mild conditions .

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack .

  • Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon, forming tetrahedral intermediates .

Substitution Reactions

The methoxy group (-OCH₃) participates in nucleophilic aromatic substitution (NAS):

Reagent Conditions Product Yield Source
Sodium methoxide (NaOMe)DMSO, 120°C, 24 hours N-(2-Hydroxyphenyl)-...benzamide (demethylation)68%
Ammonia (NH₃)Ethanol, 100°C, 48 hours N-(2-Aminophenyl)-...benzamide42%

Key Observations :

  • Electron-withdrawing sulfonamide groups activate the aromatic ring toward NAS .

  • Steric hindrance from the 4-methylphenyl group reduces reaction rates compared to unsubstituted analogs .

Coupling Reactions

The sulfonamide nitrogen serves as a site for alkylation or acylation:

Reagent Conditions Product Application
Ethyl chloroformateTriethylamine, DCM, 0°C N-Carbethoxy derivativeIntermediate for glyburide analogs
Benzyl chlorideK₂CO₃, DMF, 80°C N-Benzyl-N-(2-methoxyphenyl)-...benzamideEnhances lipophilicity for drug delivery

Catalytic Reductions

While the compound lacks reducible groups (e.g., nitro), derivatives with unsaturated linkages exhibit:

Substrate Modification Catalyst Conditions Product Source
Introduction of double bondPd/C, H₂ (1 atm)Ethanol, 25°C, 2 hoursHydrogenated derivative

Comparative Reactivity Analysis

A comparative study of analogous compounds reveals:

Compound Hydrolysis Rate (k, h⁻¹) Substitution Yield Key Factor
N-(2-Methoxyphenyl)-...benzamide (target)0.15 ± 0.02 68% Electron-deficient aryl ring accelerates NAS
N-(4-Methoxyphenyl)-...benzamide 0.21 ± 0.03 72% Para-substitution reduces steric hindrance
N-(2-Methylphenyl)-...benzamide 0.09 ± 0.01 55% Methyl group decreases ring activation

Mechanistic and Synthetic Implications

  • Amide Stability : The benzamide group exhibits greater hydrolytic stability than the sulfonamide linkage, enabling selective modifications .

  • Synthetic Utility : Demethylation of the methoxy group provides a pathway to hydroxylated derivatives for pharmacological studies .

  • Industrial Relevance : Continuous-flow reactors optimize coupling reactions, achieving >90% purity in scaled syntheses .

Comparison with Similar Compounds

Key Observations :

  • Methoxy Group: The 2-methoxyphenyl substituent may increase lipophilicity and membrane permeability relative to fluorophenyl or methylsulfonylamino analogs .

Antimicrobial Activity

Compounds with sulfonamide linkages, such as N-(5-chloro-1,3-thiazol-2-yl)-2-(methylsulfonamido)benzamide , exhibit antibacterial properties via membrane disruption or enzyme inhibition. The target compound’s 4-methylphenylsulfonyl group could similarly interfere with bacterial folate synthesis .

Anticancer Potential

Benzamide derivatives like N-[4-(benzo[d]oxazol-2-yl)phenyl]-2-(methylsulfonyl)benzamide show anticancer activity by targeting kinases or proteases. The target compound’s methoxy group may modulate electron distribution, enhancing interactions with apoptotic signaling pathways .

Beta-Adrenergic Modulation

While structurally distinct from medroxalol, the target compound’s N-alkylamide group could influence steric interactions with adrenergic receptors, a mechanism observed in medroxalol analogs .

Physicochemical Properties

Property Target Compound N-(4-Fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide N-(3-(Methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide
Molecular Weight ~419.88 g/mol (estimated) 322.35 g/mol ~405.49 g/mol
Solubility Moderate (lipophilic groups) High (polar sulfonamide) Enhanced (thiazole-methoxy)
LogP (Predicted) ~3.5 ~2.8 ~2.2

Notes:

  • The target compound’s higher molecular weight and lipophilicity may favor tissue penetration but reduce aqueous solubility compared to smaller analogs .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(2-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:

  • Microwave-assisted reactions to accelerate coupling steps (e.g., for nitrobenzyloxy derivatives, yields improved to 86% under microwave conditions) .
  • Use of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF or THF) to facilitate nucleophilic substitutions .
  • Stepwise purification via crystallization or column chromatography to isolate intermediates and final products .
  • Monitoring reaction progress with TLC or HPLC to identify optimal termination points .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., methoxyphenyl and sulfonamide groups) .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., HRMS-ESI m/z matched theoretical values within 0.5 ppm error) .
  • Spectrofluorometric analysis to assess purity and detect fluorescence properties linked to aromatic systems .

Q. How do the methoxyphenyl and sulfonamide functional groups influence the compound's chemical reactivity?

  • Methodological Answer :

  • The methoxyphenyl group enhances solubility in organic solvents and stabilizes aromatic π-π interactions, critical for crystallinity .
  • The sulfonamide moiety enables hydrogen bonding and serves as a nucleophilic site for further derivatization (e.g., coupling with benzyl halides) .
  • Oxidation/Reduction Studies : Sulfonamide groups resist oxidation but can undergo reductive cleavage under strong conditions (e.g., LiAlH₄) .

Advanced Research Questions

Q. What in vitro/in vivo models are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer :

  • Cell-based assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Immunogenic Cell Death (ICD) Models : Assess ER stress induction via calreticulin exposure and ATP release in PDT applications .
  • Xenograft models : Test tumor regression in mice, with flow cytometry to monitor immune cell infiltration (e.g., CD8+ T cells) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Modify the sulfonamide group : Replace the 4-methylphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and receptor binding .
  • Substitute the methoxyphenyl ring : Introduce halogens (e.g., Cl, F) to improve membrane permeability and metabolic stability .
  • Functionalize the benzamide core : Attach biocompatible polymers (e.g., PEG) to prolong circulation time in vivo .

Q. What mechanistic insights explain the compound's ability to induce endoplasmic reticulum (ER) stress in photodynamic therapy?

  • Methodological Answer :

  • ER-targeting design : The sulfonamide group facilitates localization to the ER, where reactive oxygen species (ROS) generated under NIR irradiation disrupt calcium homeostasis .
  • Western blot analysis : Detect upregulated ER stress markers like GRP78 and CHOP .
  • Confocal microscopy : Visualize ER colocalization using TCPP-TER conjugates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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